molecular formula C10H6BrClN2O B2375608 2-(4-Bromophenoxy)-5-chloropyrimidine CAS No. 1538671-54-3

2-(4-Bromophenoxy)-5-chloropyrimidine

Cat. No. B2375608
CAS RN: 1538671-54-3
M. Wt: 285.53
InChI Key: BLSYXWYGLAKAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenoxy)-5-chloropyrimidine is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of pharmaceuticals. This compound is a pyrimidine derivative that has a halogenated phenyl ring attached to it.

Scientific Research Applications

Coordination Polymer Synthesis

The compound has been used in the synthesis of a coordination polymer of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide . The coordination compound exhibits a polymeric structure, and the complexing agent is six-coordinated .

Antimicrobial Pharmaceuticals

Hydrazides, which include 2-(4-Bromophenoxy)-5-chloropyrimidine, are key intermediates and valuable starting materials for synthesizing novel biologically active derivatives . For example, hydrazide derivatives containing an aromatic fragment exhibit antibacterial and antifungal activities .

Antiviral Pharmaceuticals

Benzotriazole-N-substituted acetohydrazide derivatives exhibit potent antiviral activity, characterized by their pronounced binding affinity and effective inhibition of glycoprotein B associated with Herpes Simplex Virus-I (HSV-I) .

Cancer Therapeutics

Synthesized metal complexes comprising Co(II), Ni(II), Cu(II), and Cd(II) chlorides, as well as CuBr2, Cu(CH3COO)2, and Cu(ClO4)2, in conjunction with the 2-(4-bromophenylamino)acetohydrazide ligand, were demonstrated to possess significant potential for therapeutic chemoprevention against cancerous cells .

Pharmaceutical Intermediates

2-(4-Bromophenoxy)tetrahydropyran can be used to produce 4-bromo-phenol at a temperature of 20°C. It is used as a pharmaceutical intermediate .

Drug Development

One of the applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has been shown to exhibit antiviral, anticancer, and antibacterial activities, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

2-(4-bromophenoxy)-5-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O/c11-7-1-3-9(4-2-7)15-10-13-5-8(12)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSYXWYGLAKAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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